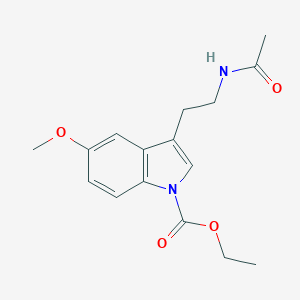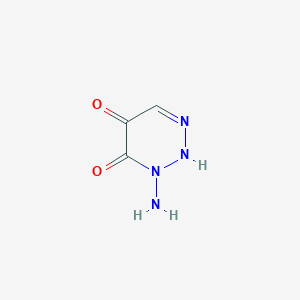
3-Amino-2H-triazine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2H-triazine-4,5-dione, commonly known as melamine, is a nitrogen-containing organic compound with a unique triazine ring structure. It is widely used in the manufacture of resins, adhesives, and plastics. In recent years, melamine has gained significant attention due to its potential applications in various scientific research fields.
Mecanismo De Acción
Melamine has a unique triazine ring structure, which makes it highly stable. It has a high nitrogen content, which makes it an attractive compound for various biological applications. The mechanism of action of melamine is not well understood, but it is believed to be involved in various biochemical reactions due to its nitrogen content.
Efectos Bioquímicos Y Fisiológicos
Melamine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on bone density and to promote wound healing. Melamine-based resins have been used as a coating material for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Melamine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It has a high nitrogen content, which makes it an attractive compound for various biological applications. However, melamine also has limitations. It is a toxic compound and can cause health hazards if not handled properly. It is also difficult to dissolve in water, which can limit its applications in some experiments.
Direcciones Futuras
There are several future directions for research on melamine. One area of interest is the development of new melamine-based materials with enhanced properties. Another area of interest is the investigation of the potential biomedical applications of melamine-based materials. The use of melamine-based materials in tissue engineering and drug delivery systems is also an area of active research. Additionally, the development of new synthesis methods for melamine and its derivatives is an area of interest for researchers.
In conclusion, melamine is a nitrogen-containing organic compound with a unique triazine ring structure. It has broad applications in various scientific research fields. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications. Melamine has several advantages for lab experiments, but also has limitations due to its toxicity and solubility issues. There are several future directions for research on melamine, including the development of new materials and synthesis methods, and investigation of its potential biomedical applications.
Métodos De Síntesis
Melamine can be synthesized by the reaction of urea and formaldehyde under high temperature and pressure. The reaction leads to the formation of a highly stable triazine ring structure. The synthesis of melamine is a well-established process and has been extensively studied.
Aplicaciones Científicas De Investigación
Melamine has broad applications in various scientific research fields. It is used as a building block for the synthesis of various organic compounds. It is also used as a cross-linking agent in the preparation of resins and adhesives. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications.
Propiedades
Número CAS |
150711-09-4 |
|---|---|
Nombre del producto |
3-Amino-2H-triazine-4,5-dione |
Fórmula molecular |
C3H4N4O2 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
3-amino-2H-triazine-4,5-dione |
InChI |
InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2 |
Clave InChI |
CDQOJTQAGBDLGD-UHFFFAOYSA-N |
SMILES |
C1=NNN(C(=O)C1=O)N |
SMILES canónico |
C1=NNN(C(=O)C1=O)N |
Sinónimos |
1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



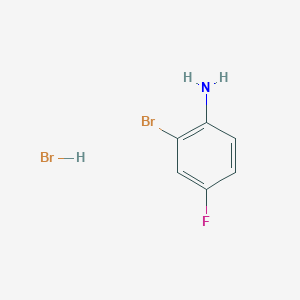

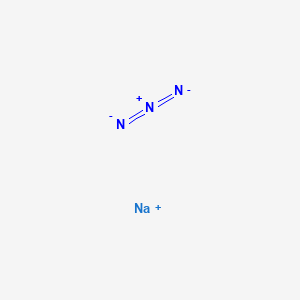
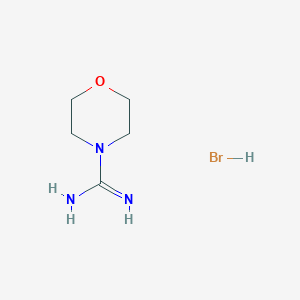
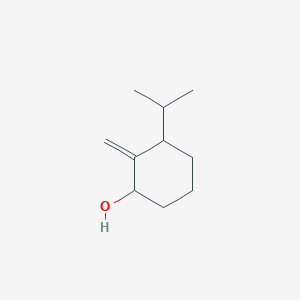
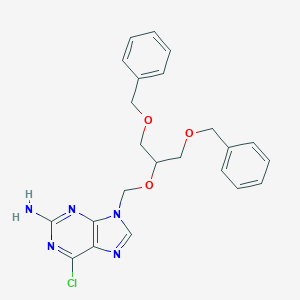
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
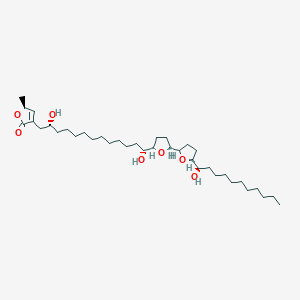
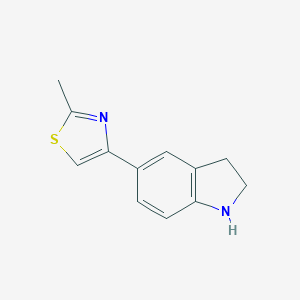
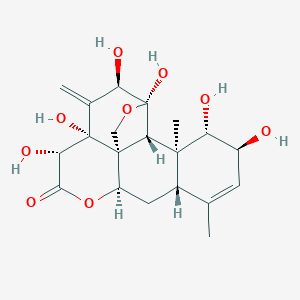
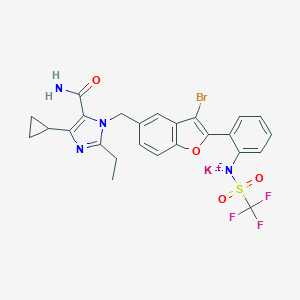
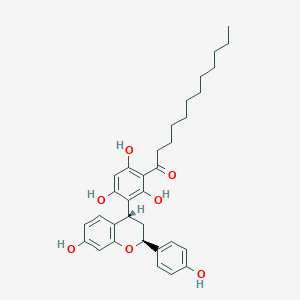
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
